molecular formula C12H10O2 B11906742 1-(5-Hydroxynaphthalen-1-yl)ethan-1-one CAS No. 22301-08-2

1-(5-Hydroxynaphthalen-1-yl)ethan-1-one

Cat. No.: B11906742
CAS No.: 22301-08-2
M. Wt: 186.21 g/mol
InChI Key: CPADJBGQAVVSQR-UHFFFAOYSA-N
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Description

1-(5-hydroxynaphthalen-1-yl)ethanone is an organic compound with the molecular formula C12H10O2. It is a derivative of naphthalene, featuring a hydroxyl group at the 5-position and an ethanone group at the 1-position. This compound is known for its applications in various fields, including chemistry, biology, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(5-hydroxynaphthalen-1-yl)ethanone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of naphthalene derivatives. In this method, naphthalene is reacted with acetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride, to introduce the ethanone group at the desired position .

Industrial Production Methods

Industrial production of 1-(5-hydroxynaphthalen-1-yl)ethanone typically involves large-scale Friedel-Crafts acylation reactions. The reaction conditions are optimized to ensure high yield and purity of the product. The process may include purification steps such as recrystallization or chromatography to obtain the desired compound .

Chemical Reactions Analysis

Types of Reactions

1-(5-hydroxynaphthalen-1-yl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(5-hydroxynaphthalen-1-yl)ethanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(5-hydroxynaphthalen-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The ethanone group can undergo nucleophilic addition reactions, affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(5-hydroxynaphthalen-1-yl)ethanone is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The position of the hydroxyl group can significantly impact the compound’s properties and applications .

Properties

CAS No.

22301-08-2

Molecular Formula

C12H10O2

Molecular Weight

186.21 g/mol

IUPAC Name

1-(5-hydroxynaphthalen-1-yl)ethanone

InChI

InChI=1S/C12H10O2/c1-8(13)9-4-2-6-11-10(9)5-3-7-12(11)14/h2-7,14H,1H3

InChI Key

CPADJBGQAVVSQR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=CC2=C1C=CC=C2O

Origin of Product

United States

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